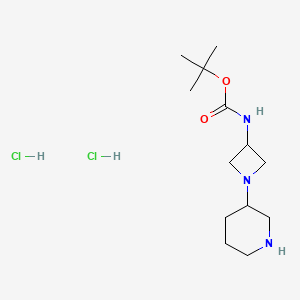
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is a chemical compound that features a fluorinated pyridine ring attached to a hydroxybenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where an aryl diazonium salt is converted to a fluorinated aromatic compound.
Coupling Reaction: The fluoropyridine derivative is then coupled with a hydroxybenzoate ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The hydroxybenzoate moiety may also contribute to the compound’s biological activity by facilitating interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(4-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(3-chloropyridin-4-yl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H10FNO3 |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(12(16)6-8)9-4-5-15-7-11(9)14/h2-7,16H,1H3 |
Clave InChI |
NHZFATNHCDEQSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)







